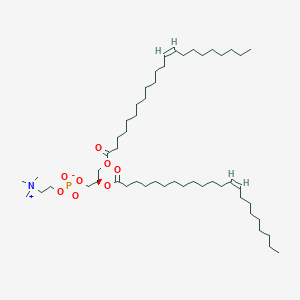
2-萘酰氯
概述
描述
2-Naphthoyl chloride, also known as β-naphthoyl chloride, is an organic compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, characterized by the presence of a carbonyl chloride group attached to the second position of the naphthalene ring. This compound is typically a pale yellow solid with a pungent odor and is used extensively in organic synthesis.
科学研究应用
2-Naphthoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
安全和危害
2-Naphthoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers
One paper discusses the use of 2-Naphthoyl chloride as a derivatizing agent for the acylation of amino acids in aqueous medium . Another paper discusses the quantification of trace fenuron in waste water samples using 2-Naphthoyl chloride .
作用机制
Target of Action
2-Naphthoyl chloride is a versatile reagent used in organic synthesis. It is primarily used as an acylating agent, reacting with amines to form amides . The primary targets of 2-Naphthoyl chloride are therefore amines, including amino acids and other amine-containing molecules. The role of these targets varies widely, as amines are involved in a multitude of biological processes.
Mode of Action
2-Naphthoyl chloride reacts with amines in a process called acylation. In this reaction, the chloride ion is displaced by the amine, resulting in the formation of an amide . This reaction can lead to significant changes in the properties of the amine, including its reactivity, solubility, and biological activity.
Biochemical Pathways
The exact biochemical pathways affected by 2-Naphthoyl chloride depend on the specific amine it reacts with. For example, it has been used in the preparation of amide derivatives of amphetamine enantiomers . These derivatives can then be involved in various biochemical pathways, potentially affecting neurotransmission and other neurological processes.
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its metabolism would likely involve enzymatic hydrolysis of the amide bond, while excretion would likely occur via the kidneys.
Result of Action
The molecular and cellular effects of 2-Naphthoyl chloride’s action depend on the specific amine it reacts with. For example, the formation of amide derivatives of amphetamine enantiomers could potentially affect neurotransmitter levels and neuronal signaling .
Action Environment
The action of 2-Naphthoyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of 2-Naphthoyl chloride, reducing its reactivity . Additionally, the pH of the environment can affect the reactivity of amines, thereby influencing the efficiency of the acylation reaction.
生化分析
Biochemical Properties
It has been used in the preparation of amide derivatives of amphetamine enantiomers . This suggests that 2-Naphthoyl chloride may interact with certain enzymes and proteins in biochemical reactions, although the nature of these interactions is not yet clear.
Molecular Mechanism
It is known to participate in chemical reactions as an acyl chloride, suggesting it may interact with biomolecules through acylation
Temporal Effects in Laboratory Settings
It is known to be sensitive to moisture , suggesting that it may degrade over time in the presence of water. The long-term effects of 2-Naphthoyl chloride on cellular function in in vitro or in vivo studies have not been reported.
Metabolic Pathways
It is known to be involved in the synthesis of certain compounds , suggesting it may interact with specific enzymes or cofactors
准备方法
Synthetic Routes and Reaction Conditions: 2-Naphthoyl chloride is commonly synthesized through the reaction of 2-naphthoic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:
C10H7COOH+SOCl2→C10H7COCl+SO2+HCl
In this reaction, 2-naphthoic acid reacts with thionyl chloride to produce 2-naphthoyl chloride, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods: On an industrial scale, the production of 2-naphthoyl chloride follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acyl chlorides.
化学反应分析
Types of Reactions: 2-Naphthoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reaction with alcohols to form esters or with amines to form amides.
Hydrolysis: In the presence of water, 2-naphthoyl chloride hydrolyzes to form 2-naphthoic acid and hydrochloric acid.
Reduction: It can be reduced to 2-naphthaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: For nucleophilic substitution reactions, alcohols and amines are commonly used under mild conditions.
Water: Hydrolysis reactions are typically carried out in aqueous solutions.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
2-Naphthoic Acid: Formed from hydrolysis.
2-Naphthaldehyde: Formed from reduction.
相似化合物的比较
1-Naphthoyl Chloride: Similar in structure but with the carbonyl chloride group attached to the first position of the naphthalene ring.
Benzoyl Chloride: Contains a benzene ring instead of a naphthalene ring.
4-Methoxybenzoyl Chloride: Contains a methoxy group on the benzene ring.
Uniqueness of 2-Naphthoyl Chloride: 2-Naphthoyl chloride is unique due to its specific position of the carbonyl chloride group on the naphthalene ring, which imparts distinct reactivity and properties. This positional isomerism allows for the synthesis of unique derivatives that are not possible with other acyl chlorides.
属性
IUPAC Name |
naphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLBCXGRQWUJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062287 | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-83-6 | |
| Record name | 2-Naphthoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-naphthoyl chloride in current research?
A1: 2-Naphthoyl chloride is primarily employed as a derivatizing agent in analytical chemistry. It reacts with compounds like aliphatic alcohols [], amphetamines [, ], and amino acids [] to form derivatives with enhanced detectability in techniques like HPLC (High-Performance Liquid Chromatography) and fluorescence detection.
Q2: Can you elaborate on how 2-naphthoyl chloride enhances the detection of target compounds?
A2: 2-naphthoyl chloride introduces a naphthalene ring system into the target molecule through a derivatization reaction. This ring system possesses strong UV absorption and fluorescence properties, making the derivatized compound easier to detect and quantify using techniques like HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) [, ].
Q3: Are there any specific applications of 2-naphthoyl chloride in analyzing food and feed products?
A3: Yes, 2-naphthoyl chloride has been successfully utilized in determining the presence of contaminants in food and feed. One example is its use in a method for detecting T-2 toxin, a mycotoxin found in feedstuffs, using HPLC-FLD after derivatization with 2-naphthoyl chloride []. Another application is its use in detecting ricinoleic acid, a marker for the presence of the fungus Secale cornutum in rye, also utilizing HPTLC-FLD after derivatization [].
Q4: Beyond its analytical applications, is 2-naphthoyl chloride employed in synthesizing other compounds?
A4: Indeed, 2-naphthoyl chloride serves as a building block in organic synthesis. For example, it plays a crucial role in synthesizing macrocyclic compounds like naphthalene ring-based calixarenes, lactones, and amides. These macrocycles have potential applications as molecular receptors [].
Q5: Can 2-naphthoyl chloride participate in metal-catalyzed reactions?
A5: Yes, research has demonstrated the successful use of 2-naphthoyl chloride in iridium-catalyzed reactions with internal alkynes. These reactions provide a route to synthesize substituted anthracene derivatives, expanding the synthetic utility of 2-naphthoyl chloride [].
Q6: Has the reactivity of 2-naphthoyl chloride been investigated in different solvents?
A6: Yes, the solvolysis reactions of 2-naphthoyl chloride have been studied in various solvents to understand its reactivity and the mechanism of its reactions [, ]. These studies revealed that the reaction mechanism can shift between SN1-like and addition-elimination pathways depending on the solvent's properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)






![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)

